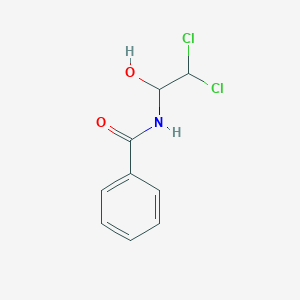

N-(2,2-Dichloro-1-hydroxyethyl)benzamide

Description

Contextualization of Benzamide (B126) Derivatives in Contemporary Chemical Biology

Benzamide derivatives represent a privileged scaffold in medicinal chemistry and chemical biology, forming the structural core of a wide array of pharmacologically active compounds. prepchem.comnih.gov The versatility of the benzamide structure allows for substitutions on both the benzene (B151609) ring and the amide nitrogen, leading to a vast chemical space with diverse biological activities. nih.gov These derivatives are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, anticancer, and cardiovascular activities. prepchem.com

The amide bond itself is a critical feature, capable of forming stable hydrogen bonds with biological targets such as enzymes and receptors, which is a fundamental aspect of their mechanism of action. youtube.com There are numerous therapeutic agents based on the benzamide structure, such as metoclopramide (B1676508) (an antiemetic and prokinetic agent), and sulpiride (B1682569) (an antipsychotic), highlighting the clinical significance of this chemical class. nih.gov The continuous exploration of novel benzamide derivatives remains a key focus in the quest for new therapeutic agents with improved efficacy and selectivity. prepchem.com

Significance of the Halogenated Hydroxyethyl (B10761427) Moiety in Benzamide Chemistry

The introduction of halogen atoms into organic molecules is a common strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. nih.govnih.gov Halogens, such as chlorine, can increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes. researchgate.net Furthermore, halogens can influence the electronic properties of a molecule and participate in specific interactions with biological targets, including the formation of halogen bonds, which can contribute to binding affinity and selectivity. nih.govmdpi.com

The presence of a dichlorinated methyl group, as seen in the 2,2-dichloroethyl substituent, is a noteworthy feature. Structurally related dichloroacetamide derivatives have been investigated for their amoebicidal properties. masterorganicchemistry.com For instance, Dichloro-N-2-hydroxyethyl-N-p-methylsulphonylbenzylacetamide has demonstrated significant activity against Entamoeba histolytica infections in preclinical studies. masterorganicchemistry.com

The hydroxyl group on the carbon adjacent to the amide nitrogen (the 1-hydroxyethyl portion) adds another layer of functionality. This group can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions within the binding pocket of a target protein. This combination of a hydroxyl group and dichloro-substitution on the ethyl side chain of a benzamide creates a unique pharmacophore that warrants further investigation.

Overview of Research Trajectories for N-(2,2-Dichloro-1-hydroxyethyl)benzamide and Related Analogues

Given the limited specific research on this compound, its potential research trajectories can be inferred from the known activities of its structural analogues.

One promising area of investigation is in the field of antimicrobial agents . The demonstrated amoebicidal activity of structurally similar dichloroacetamides suggests that this compound could be explored for its efficacy against various parasites. masterorganicchemistry.com Furthermore, many benzamide derivatives have been reported to possess antifungal properties. youtube.com For example, compounds like flutolanil (B150245) are commercial fungicides with a benzamide core. youtube.com This suggests that this compound and its analogues could be promising candidates for the development of new antifungal agents for agricultural or clinical use.

Another potential research direction lies in the development of enzyme inhibitors . The benzamide scaffold is present in inhibitors of various enzymes, including histone deacetylases (HDACs) and carbonic anhydrases. chemsynthesis.comsigmaaldrich.com The specific substitutions on the this compound molecule could confer selectivity and potency for a particular enzyme target.

The synthesis of a library of analogues, by modifying the substituents on the benzene ring or altering the halogen atoms on the ethyl side chain (e.g., replacing chlorine with bromine or fluorine), would be a logical step. This would allow for the exploration of structure-activity relationships (SAR) and the optimization of any identified biological activity.

Scope and Research Imperatives of the Current Academic Review

This review aims to provide a foundational understanding of this compound by dissecting its structural components and placing it within the broader context of advanced chemical research. By examining the established roles of benzamide derivatives and the significance of halogenated hydroxyethyl moieties, this article establishes a rationale for the future investigation of this specific compound. The primary imperative is to stimulate research into what is currently an under-explored area of chemical space. The synthesis and biological evaluation of this compound are critical next steps to unlock its potential applications in medicinal chemistry, agrochemistry, or materials science. The exploration of this and related compounds could lead to the discovery of novel molecules with valuable biological activities.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 58956-79-9 | |

| Molecular Formula | C₉H₉Cl₂NO₂ |

| Linear Formula | C₆H₅CONHC(OH)CHCl₂ | |

Table 2: Reported Biological Activities of Selected Benzamide Derivatives

| Compound Type | Reported Biological Activity | Reference(s) |

|---|---|---|

| Substituted Benzamides | Antimicrobial, Analgesic, Anti-inflammatory, Anticancer | prepchem.com |

| Metoclopramide | Antiemetic, Prokinetic | nih.gov |

| Dichloro-N-2-hydroxyethyl-N-p-methylsulphonylbenzylacetamide | Amoebicidal | masterorganicchemistry.com |

| Flutolanil | Fungicidal | youtube.com |

| Entinostat | Histone Deacetylase (HDAC) Inhibition | sigmaaldrich.com |

Structure

3D Structure

Properties

CAS No. |

58956-79-9 |

|---|---|

Molecular Formula |

C9H9Cl2NO2 |

Molecular Weight |

234.08 g/mol |

IUPAC Name |

N-(2,2-dichloro-1-hydroxyethyl)benzamide |

InChI |

InChI=1S/C9H9Cl2NO2/c10-7(11)9(14)12-8(13)6-4-2-1-3-5-6/h1-5,7,9,14H,(H,12,13) |

InChI Key |

MLVRDFMUHOFHEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(C(Cl)Cl)O |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of N 2,2 Dichloro 1 Hydroxyethyl Benzamide Derivatives

Correlations Between Structural Features and Biochemical Activities

The biological activity of N-(2,2-dichloro-1-hydroxyethyl)benzamide derivatives is intrinsically linked to their molecular structure. The interplay between the halogen substituents, the hydroxyethyl (B10761427) group, and the central benzamide (B126) core dictates the compounds' interactions with biological targets.

Influence of Halogen Substituents on Biological Recognition

The presence and position of halogen atoms, particularly the two chlorine atoms on the ethyl group, are significant modulators of biological activity. Halogenation can influence a molecule's lipophilicity, electronic properties, and steric profile, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for target proteins.

In many classes of biologically active compounds, the introduction of chlorine atoms enhances activity. This can be attributed to several factors, including increased hydrophobic interactions with the target's binding pocket and the ability of chlorine to act as a hydrogen bond acceptor. For instance, studies on substituted benzamides have shown that polar substituents on the benzamide ring play a critical role in the observed SAR. nih.gov The dichloro substitution on the ethyl side chain of this compound is a key feature that can profoundly impact its biological recognition. In related N-(substituted phenyl)-2-chloroacetamides, halogenated substituents on the phenyl ring were found to be among the most active compounds due to high lipophilicity, which facilitates passage through cell membranes.

The following table illustrates the effect of halogen and other substituents on the antimicrobial activity of related N-(substituted phenyl)-2-chloroacetamides against Staphylococcus aureus.

| Compound | Substituent on Phenyl Ring | Activity vs. S. aureus (MIC μg/mL) |

| 1 | 4-F | 125 |

| 2 | 4-Cl | 125 |

| 3 | 4-Br | 250 |

| 4 | 3-F | 250 |

| 5 | 3-Cl | 250 |

| 6 | 3-Br | 125 |

| 7 | 2-F | 500 |

| 8 | 2-Cl | 500 |

| 9 | 2-Br | 500 |

| 10 | 4-CH3 | 500 |

| 11 | 4-OCH3 | 500 |

| 12 | 4-NO2 | 250 |

This table is generated based on data for illustrative purposes from related chemical series to demonstrate the principles of SAR.

Impact of the Hydroxyethyl Group and its Stereochemistry on Activity

The N-(1-hydroxyethyl) moiety is a critical structural component that can engage in significant hydrogen bonding interactions with biological targets. The hydroxyl group can act as both a hydrogen bond donor and acceptor, which is often essential for anchoring the ligand within the active site of an enzyme or receptor. For instance, in a series of novel N-(2-hydroxyethyl)amide derivatives, several compounds showed potent anticonvulsant activity, highlighting the importance of this functional group. nih.gov

Furthermore, the carbon atom to which the hydroxyl group is attached is a chiral center. The stereochemistry at this position can have a profound impact on biological activity. It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. Studies on nature-inspired chiral compounds have demonstrated that only specific isomers display significant biological activity, which can be due to stereoselective uptake by cells or differential binding to the target. nih.govnih.gov For this compound, the (R)- and (S)-enantiomers would be expected to display different biological activities.

Role of the Benzamide Core in Ligand-Target Interactions

The benzamide core serves as a fundamental scaffold for this class of compounds. The amide linkage is a key structural feature, capable of forming strong hydrogen bonds with amino acid residues in a protein's active site. The carbonyl oxygen and the N-H group are excellent hydrogen bond acceptors and donors, respectively. nanobioletters.com These interactions are often crucial for the stable binding of the ligand to its target.

Substitutions on the phenyl ring of the benzamide core can significantly modulate the electronic properties and steric bulk of the molecule, leading to changes in binding affinity and selectivity. For example, in a study of benzamide derivatives as dopamine (B1211576) receptor ligands, polar substituents on the benzamide ring were found to be critical for the structure-activity relationship. nih.gov The nature and position of these substituents can fine-tune the interaction with the target, enhancing potency and selectivity. The unsubstituted phenyl ring in this compound provides a non-polar surface that can engage in hydrophobic or π-stacking interactions within the binding pocket.

Mapping Pharmacophoric Features for Targeted Biological Effects

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, a pharmacophore model would typically include features such as hydrogen bond donors/acceptors, hydrophobic regions, and halogen-binding pockets.

Based on the structure of this compound, a hypothetical pharmacophore might include:

A hydrogen bond donor/acceptor feature associated with the hydroxyl group.

A hydrogen bond donor/acceptor feature from the amide linkage.

A hydrophobic/aromatic feature corresponding to the phenyl ring.

A hydrophobic/halogen-binding feature associated with the dichloromethyl group.

Computational Approaches to SAR Analysis

Computational methods are powerful tools for elucidating structure-activity relationships, offering insights that can guide the design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov QSAR models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, untested compounds.

For benzamide derivatives, QSAR studies have been successfully employed to understand the structural requirements for various biological activities. For example, a QSAR study on N-[(dimethylamine)methyl] benzamides with local anesthetic activity found a meaningful correlation between the carbonyl group's infrared frequency and the electronic properties of the substituents. nih.gov Another study on three-substituted benzamide derivatives as antimicrobial agents led to the development of a statistically significant 3D-QSAR model that could be used to predict the activity of new analogues. nih.gov

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

The following table shows an example of the statistical parameters used to validate a QSAR model for a series of benzamide analogues.

| Parameter | Value | Description |

| r² | 0.8319 | The correlation coefficient, indicating the goodness of fit of the model. |

| q² | 0.6213 | The cross-validated correlation coefficient, a measure of the model's internal predictive ability. |

| F-test | 103.9 | A statistical test to assess the overall significance of the model. |

| pred_r² | 0.67 | The correlation coefficient for the external test set, indicating the model's external predictive power. |

This table is generated based on data for illustrative purposes from a QSAR study on benzamide analogues. nih.gov

Such models can be invaluable in the SAR analysis of this compound derivatives by identifying the key physicochemical properties that drive their biological activity, thereby facilitating the design of new compounds with improved therapeutic profiles.

Ligand-Based Drug Design Principles (Implied by SAR studies)

Ligand-based drug design relies on the knowledge of other molecules that bind to the biological target of interest. In the absence of a known three-dimensional structure of the target protein, SAR data from a series of active compounds can be used to develop a pharmacophore model. This model defines the essential steric and electronic features required for biological activity. For this compound derivatives, several key structural components are considered critical for their activity, and modifications to these components can provide insights into the ligand-based design principles.

The core structure of this compound can be divided into three main regions for SAR analysis: the benzamide moiety, the linker, and the dichloro-1-hydroxyethyl group.

The Benzamide Moiety: The aromatic ring of the benzamide group is a common starting point for structural modifications. The nature, position, and number of substituents on this ring can significantly influence the compound's potency and selectivity. Research on related benzamide fungicides has shown that the introduction of various substituents can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with the target site. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the amide proton and influence hydrogen bonding capabilities.

Illustrative SAR of Benzamide Ring Modifications:

| Compound | R1 | R2 | R3 | R4 | Relative Antifungal Activity (Hypothetical) |

| Reference | H | H | H | H | + |

| Analog 1 | Cl | H | H | H | ++ |

| Analog 2 | H | Cl | H | H | +++ |

| Analog 3 | H | H | Cl | H | ++++ |

| Analog 4 | H | H | OCH3 | H | ++ |

| Analog 5 | H | H | NO2 | H | + |

This table is for illustrative purposes and based on general principles observed in related benzamide fungicides. The relative activity is denoted qualitatively.

The Amide Linker: The amide bond itself is a critical feature, likely involved in hydrogen bonding with the biological target. Its conformational rigidity and the orientation it imparts to the two flanking parts of the molecule are essential. Modifications to the amide linker are generally less common in initial SAR studies but can be explored to optimize the compound's pharmacokinetic properties.

The Dichloro-1-hydroxyethyl Group: This portion of the molecule is particularly important due to the presence of a chiral center at the carbon bearing the hydroxyl group and the two chlorine atoms. The stereochemistry at this center can be a determining factor for biological activity. It is common for one enantiomer to be significantly more active than the other, a phenomenon known as stereoselectivity. This suggests a specific three-dimensional fit with the target protein. The hydroxyl group is likely a key hydrogen bond donor, while the dichloroethyl moiety contributes to the compound's lipophilicity and may be involved in hydrophobic interactions.

Illustrative SAR of the Side Chain:

| Compound | Side Chain Modification | Stereochemistry | Relative Antifungal Activity (Hypothetical) |

| Reference | -CH(OH)CHCl2 | R/S (Racemic) | ++ |

| Analog 6 | -CH(OH)CHCl2 | R | ++++ |

| Analog 7 | -CH(OH)CHCl2 | S | + |

| Analog 8 | -CH(OCH3)CHCl2 | R/S | +/- |

| Analog 9 | -CH(OH)CCl3 | R/S | +++ |

| Analog 10 | -CH(OH)CH2Cl | R/S | + |

This table is for illustrative purposes and based on general principles observed in related chiral agrochemicals. The relative activity is denoted qualitatively.

From these implied SAR principles, a hypothetical pharmacophore model for this compound derivatives can be proposed. This model would likely include:

An aromatic ring with specific substitution patterns that enhance activity.

A hydrogen bond donor/acceptor amide linker.

A stereospecific hydrogen bond donor (the hydroxyl group).

A hydrophobic region (the dichloroethyl group).

By understanding these ligand-based design principles derived from SAR studies, medicinal and agricultural chemists can rationally design new analogs with potentially improved potency, selectivity, and pharmacokinetic profiles.

Mechanistic Investigations and Biochemical Target Elucidation of N 2,2 Dichloro 1 Hydroxyethyl Benzamide

Molecular Interactions with Biological Macromolecules

Interactions with Nucleic Acids (e.g., DNA/RNA):There is no published research detailing any potential interactions between N-(2,2-Dichloro-1-hydroxyethyl)benzamide and nucleic acids.

While research exists on the biological activities of other benzamide (B126) derivatives, the specific compound of interest, this compound, appears to be uncharacterized in the scientific literature regarding its biochemical mechanisms of action. Basic chemical information, such as its molecular formula (C9H9Cl2NO) and CAS number (58956-79-9), is available. sigmaaldrich.com However, detailed biological studies as requested are absent from the accessed resources.

Membrane Interactions and Permeation Studies

Studies on analogous benzamide structures indicate that the interplay between lipophilic and hydrophilic groups is a critical factor in membrane permeability. For instance, the analysis of related benzamide derivatives often involves assays using model membranes or cell cultures to quantify their permeation capabilities. Such studies are essential to determine whether the uptake of this compound is primarily a passive process or if it involves active transport mechanisms mediated by membrane proteins.

Computational Approaches to Mechanistic Understanding

Computational chemistry provides powerful tools to investigate the molecular interactions and reactivity of this compound at an atomic level. These methods offer insights that are often difficult to obtain through experimental means alone.

Molecular docking is a computational technique used to predict how a molecule, such as this compound, binds to a macromolecular target, typically a protein. This method explores various binding poses and orientations of the ligand within the protein's active site, estimating the binding affinity for each pose. For related benzamide compounds, docking studies have been instrumental in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, in studies of similar compounds, docking has revealed critical hydrogen bonds between the amide group of the ligand and amino acid residues like aspartate and serine in the active site of enzymes. mdpi.com

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted binding mode over time. MD simulations provide a dynamic picture of the complex, accounting for the flexibility of both the ligand and the protein. This technique can reveal subtle conformational changes upon ligand binding and provide a more accurate estimation of the binding free energy.

Table 1: Illustrative Molecular Docking and Dynamics Simulation Parameters for Benzamide Derivatives

| Parameter | Description | Typical Values/Settings |

| Software | Program used for docking and simulation | Glide, AutoDock, MODELLER, Schrödinger Suite. pharmacophorejournal.comresearchgate.net |

| Force Field | Mathematical model for energy calculation | OPLS, AMBER, CHARMM |

| Target Protein | Macromolecule of interest | Dihydrofolate reductase, Monoamine oxidase-B. mdpi.comnih.gov |

| Binding Site Definition | Region of the protein for docking | Grid centered on a co-crystallized ligand or predicted active site. |

| Docking Precision | Level of thoroughness of the search | Standard Precision (SP), Extra Precision (XP). |

| MD Simulation Time | Duration of the dynamic simulation | 50-100 nanoseconds |

| Solvent Model | Representation of the aqueous environment | TIP3P, SPC/E water models |

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a high level of accuracy for studying the electronic structure and reactivity of this compound. nih.gov These methods can be used to calculate a variety of molecular properties, including the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and the electrostatic potential surface. nih.gov

The analysis of the electrostatic potential map helps to identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. nih.gov Furthermore, quantum chemical methods can provide precise calculations of the interaction energies between the ligand and specific amino acid residues in the protein's active site, offering a deeper understanding of the nature and strength of the binding forces.

Table 2: Key Parameters from Quantum Chemical Analysis of Benzamide-like Structures

| Calculated Property | Significance |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. nih.gov |

| Electrostatic Potential (ESP) | Reveals sites for intermolecular interactions. nih.gov |

| Mulliken Atomic Charges | Describes the electron distribution across the molecule. |

| Global Reactivity Descriptors | Includes electronegativity, hardness, and softness, which predict reactivity. |

| Interaction Energy | Quantifies the strength of binding with target residues. researchgate.net |

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. mdpi.com For a series of active compounds, a pharmacophore model can be generated that encapsulates the common features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. pharmacophorejournal.comfrontiersin.org

Once a pharmacophore model for this compound or its analogs is established, it can be used as a 3D query to search large chemical databases for other molecules that fit the model. nih.gov This process, known as virtual screening, is a cost-effective method to identify novel compounds that are likely to be active at the same biological target. nih.gov The hits from virtual screening can then be subjected to further computational analysis, such as molecular docking, and eventually experimental testing. pharmacophorejournal.com For instance, a five-point pharmacophore hypothesis (AADPR) with two hydrogen bond acceptors, one hydrogen bond donor, one positive group, and one aromatic ring has been successfully used to screen for novel inhibitors of the 5HT7 receptor. researchgate.net

Table 3: Common Pharmacophore Features and Their Significance

| Feature | Abbreviation | Description |

| Hydrogen Bond Acceptor | A | An atom or group that can accept a hydrogen bond. pharmacophorejournal.com |

| Hydrogen Bond Donor | D | An atom or group that can donate a hydrogen bond. pharmacophorejournal.com |

| Hydrophobic Group | H | A nonpolar group that interacts favorably with nonpolar residues. pharmacophorejournal.com |

| Aromatic Ring | R | A planar, cyclic, conjugated system that can engage in π-stacking. pharmacophorejournal.com |

| Positive Ionizable | P | A group that is positively charged at physiological pH. pharmacophorejournal.com |

| Negative Ionizable | N | A group that is negatively charged at physiological pH. pharmacophorejournal.com |

Advanced Analytical and Spectroscopic Techniques for Research on N 2,2 Dichloro 1 Hydroxyethyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed molecular structure of a compound in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy In the ¹H NMR spectrum of N-(2,2-dichloro-1-hydroxyethyl)benzamide, distinct signals are predicted for each unique proton. The aromatic protons of the benzoyl group are expected to appear in the downfield region (typically δ 7.4-7.9 ppm), with their multiplicity depending on the substitution pattern of the ring. The amide proton (N-H) would likely present as a doublet in the δ 8.0-8.5 ppm range, with its coupling to the adjacent C-H proton providing key connectivity information. The proton on the carbon bearing the hydroxyl group (-CH(OH)-) is highly deshielded by the adjacent dichloromethyl group and the amide linkage, and is predicted to be a doublet of doublets around δ 5.5-6.0 ppm. The single proton of the dichloromethyl group (-CHCl₂) would appear as a doublet further upfield, likely in the δ 6.0-6.5 ppm region. The hydroxyl proton (-OH) signal is often a broad singlet whose chemical shift is variable and dependent on solvent and concentration.

¹³C NMR Spectroscopy A proton-decoupled ¹³C NMR spectrum simplifies the analysis by showing a single peak for each unique carbon atom. openochem.org The carbonyl carbon (C=O) of the amide is the most deshielded, with a predicted chemical shift in the δ 165-170 ppm range. libretexts.org The aromatic carbons would resonate between δ 127-135 ppm. The carbon atom attached to the hydroxyl group (-CH(OH)-) is expected around δ 70-80 ppm, while the dichlorinated carbon (-CHCl₂) would be found in a similar region, approximately δ 75-85 ppm, due to the strong deshielding effect of the two chlorine atoms.

2D NMR Techniques To confirm these assignments, two-dimensional (2D) NMR experiments are invaluable. A Correlation Spectroscopy (COSY) experiment would show correlations between coupled protons, for instance, confirming the coupling between the N-H proton and the -CH(OH)- proton, and between the -CH(OH)- proton and the -CHCl₂ proton. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton signal with the signal of the carbon to which it is directly attached, definitively linking the proton and carbon frameworks of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and known substituent effects. Actual experimental values may vary based on solvent and other conditions.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Carbonyl (C=O) | N/A | N/A | 165 - 170 |

| Aromatic (C-H) | 7.4 - 7.9 | Multiplet | 127 - 132 |

| Aromatic (C-ipso) | N/A | N/A | 133 - 136 |

| Amide (N-H) | 8.0 - 8.5 | Doublet | N/A |

| Methine (-CH(OH)-) | 5.5 - 6.0 | Doublet of Doublets | 70 - 80 |

| Hydroxyl (-OH) | Variable | Broad Singlet | N/A |

| Dichloromethine (-CHCl₂) | 6.0 - 6.5 | Doublet | 75 - 85 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis (e.g., GC/MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. For a compound like this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed.

Molecular Ion Peak A key feature in the mass spectrum of an organochlorine compound is the isotopic pattern of the molecular ion peak. nih.gov Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, this compound will exhibit a characteristic cluster of peaks for its molecular ion (M⁺). The most abundant peak will be the M⁺ peak (containing two ³⁵Cl atoms), followed by an M+2 peak (one ³⁵Cl, one ³⁷Cl) of approximately 65% the intensity of M⁺, and an M+4 peak (two ³⁷Cl atoms) of about 10% the intensity. This unique pattern is a definitive indicator of a dichlorinated compound.

Fragmentation Analysis Electron ionization (EI) in GC-MS induces fragmentation, providing a structural fingerprint. For this compound, several fragmentation pathways are predictable. A common fragmentation for aromatic amides is the cleavage of the C-N bond to form a stable benzoyl cation. youtube.comresearchgate.net Another characteristic fragmentation is the loss of the benzoyl group to produce a fragment corresponding to the chlorinated side chain.

Key predicted fragments include:

m/z 105: The benzoyl cation [C₆H₅CO]⁺, often the base peak.

m/z 77: The phenyl cation [C₆H₅]⁺, resulting from the loss of CO from the benzoyl cation.

Cleavage of the C-C bond in the ethyl chain, leading to various chlorinated fragments.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Predicted m/z | Proposed Fragment Structure | Significance |

|---|---|---|

| 234/236/238 | [M]⁺ (C₉H₉Cl₂NO₂) | Molecular ion cluster, confirms molecular weight and presence of two chlorine atoms. |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation, characteristic of benzamides. |

| 77 | [C₆H₅]⁺ | Phenyl cation, confirms the benzene (B151609) ring structure. |

| 129/131/133 | [C₂H₃Cl₂NO]⁺ | Fragment corresponding to the side chain after loss of the benzoyl group. |

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent method for identifying the functional groups present. The IR spectrum of this compound would display several characteristic absorption bands. A broad band around 3300-3500 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. The N-H stretch of the secondary amide would appear in a similar region, typically around 3300 cm⁻¹. spectroscopyonline.com The strong, sharp absorption of the carbonyl group (C=O), known as the Amide I band, is expected in the 1640-1680 cm⁻¹ range. spcmc.ac.inpressbooks.pub The N-H bending vibration, or Amide II band, typically appears near 1550 cm⁻¹. spectroscopyonline.com Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring would give rise to peaks around 1600 and 1450 cm⁻¹. Finally, the C-Cl stretching vibrations are expected in the fingerprint region, typically between 600-800 cm⁻¹.

UV-Visible Spectroscopy UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The primary chromophore in this compound is the benzoyl group. This system of a benzene ring conjugated with a carbonyl group gives rise to characteristic absorptions. It is predicted to show a strong absorption band (π → π* transition) around 225-235 nm and a weaker absorption band (n → π* transition) at a longer wavelength, approximately 260-280 nm. researchgate.netvjol.info.vn

Table 3: Predicted Spectroscopic Data (IR and UV-Vis)

| Technique | Predicted Absorption | Associated Functional Group / Transition |

|---|---|---|

| IR | ~3300-3500 cm⁻¹ (broad) | O-H Stretch (Alcohol) |

| ~3300 cm⁻¹ (sharp) | N-H Stretch (Secondary Amide) | |

| >3000 cm⁻¹ | Aromatic C-H Stretch | |

| ~1640-1680 cm⁻¹ (strong) | C=O Stretch (Amide I) | |

| ~1550 cm⁻¹ | N-H Bend (Amide II) | |

| ~600-800 cm⁻¹ | C-Cl Stretch | |

| UV-Vis | λₘₐₓ ≈ 235 nm | π → π* transition (Benzoyl Chromophore) |

| λₘₐₓ ≈ 270 nm | n → π* transition (Benzoyl Chromophore) |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. iucr.org By diffracting X-rays off a single crystal of this compound, one can precisely determine bond lengths, bond angles, and torsional angles. This technique would provide an unambiguous determination of the molecule's absolute stereochemistry at its chiral center (-CH(OH)-). Furthermore, it reveals the preferred conformation of the molecule in the solid state, including the planarity of the amide bond and the spatial arrangement of the side chain relative to the aromatic ring. researchgate.netnih.gov Analysis of the crystal packing would also elucidate intermolecular interactions, such as hydrogen bonding involving the N-H and O-H groups, which govern the macroscopic properties of the solid. nih.gov

Table 4: Parameters Determined by X-ray Crystallography

| Parameter Type | Examples for this compound |

|---|---|

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Space Group | e.g., P2₁/c, P-1 |

| Bond Lengths | C=O, C-N, C-C, C-Cl, C-O, C-H, N-H, O-H |

| Bond Angles | O=C-N, C-C-Cl, C-CH-OH |

| Torsion Angles | Defines the conformation of the ethyl side chain and orientation of the phenyl ring. |

| Intermolecular Contacts | Hydrogen bond distances and angles (e.g., N-H···O=C) |

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, TLC)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) HPLC is a high-resolution technique used for separation, quantification, and purification. For this compound, a reversed-phase HPLC method would likely be effective. nih.gov This would typically involve a nonpolar stationary phase (like a C18 column) and a polar mobile phase (such as a gradient of water and acetonitrile). The compound would elute at a specific retention time, which can be used for identification. The area under the peak, as measured by a UV detector set to a λₘₐₓ of the compound, is proportional to its concentration, allowing for quantitative analysis and purity determination (e.g., >99%).

Thin-Layer Chromatography (TLC) TLC is a rapid, simple, and inexpensive method for monitoring reaction progress and assessing purity. niscpr.res.in A sample of the compound is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a suitable mobile phase, for instance, a mixture of ethyl acetate (B1210297) and hexane. The compound will travel up the plate a certain distance relative to the solvent front. This ratio is known as the retardation factor (Rƒ). rsc.org A pure compound should ideally appear as a single spot. Visualization can be achieved under UV light, as the aromatic ring will fluoresce, or by using a chemical stain like iodine or ceric molybdate. researchgate.net

Table 5: Hypothetical Chromatographic Conditions

| Technique | Parameter | Hypothetical Condition |

|---|---|---|

| HPLC | Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 235 nm | |

| TLC | Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | 30% Ethyl Acetate in Hexane | |

| Visualization | UV light (254 nm) or Iodine vapor |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ethyl Acetate |

| Hexane |

| Iodine |

Potential Research Applications and Future Directions in Chemical Biology of N 2,2 Dichloro 1 Hydroxyethyl Benzamide

Exploration as Biochemical Probes for Enzyme Function and Pathway Elucidation

While direct studies on N-(2,2-Dichloro-1-hydroxyethyl)benzamide as a biochemical probe are not extensively documented, the broader class of N-(hydroxyethyl)benzamide derivatives has shown potential in this area. For instance, related compounds such as 2-Amino-N-(2-hydroxyethyl)benzamide are recognized as candidates for medicinal chemistry, with the capacity to interact with molecular targets like enzymes and receptors. This interaction can modulate biological pathways, and such compounds have been used in affinity chromatography to study protein binding.

The dichlorinated nature of this compound could offer specific advantages as a probe. The chlorine atoms can alter the molecule's electronic properties and lipophilicity, potentially influencing its binding affinity and selectivity for specific enzyme active sites. Furthermore, the reactive α-hydroxyethyl group could potentially form covalent bonds with nucleophilic residues in an enzyme's active site, making it a candidate for activity-based protein profiling (ABPP). However, dedicated research is required to synthesize and evaluate this specific compound's efficacy and mechanism as a biochemical probe.

Utility as Synthetic Building Blocks for Novel Chemical Entities

This compound is a valuable precursor for the synthesis of other complex molecules, most notably 2-oxazolines. The N-(2-hydroxyethyl)amide structure is primed for intramolecular cyclization to form the five-membered oxazoline (B21484) ring, a privileged scaffold found in natural products, pharmaceuticals, and chiral ligands. nih.govresearchgate.net

This transformation is typically achieved through dehydrative cyclization, where the hydroxyl group is eliminated to facilitate ring closure. nih.gov Various reagents and conditions can promote this reaction, including the use of triflic acid, which activates the alcohol as a leaving group and generates water as the only byproduct. nih.gov The resulting 2-phenyl-oxazoline derivatives, which would be formed from this compound, are versatile intermediates. They can serve as protecting groups for carboxylic acids or be used in the synthesis of more complex chiral molecules and polymers. nih.gov

A study has demonstrated that this compound can be converted to N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide, which then serves as a key intermediate for synthesizing various heterocyclic compounds like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. researchgate.net These heterocyclic systems are of great interest in medicinal and agricultural chemistry. researchgate.net

Interactive Table: Synthetic Transformations of N-(Hydroxyethyl)amides

| Precursor Scaffold | Reaction Type | Product Scaffold | Significance of Product |

| N-(2-hydroxyethyl)amide | Dehydrative Cyclization | 2-Oxazoline | Pharmaceutical intermediate, chiral ligand, polymer monomer. nih.govresearchgate.net |

| N-(2-hydroxyethyl)amide | Conversion to Isothiocyanate | N-(1-isothiocyanatoethyl)benzamide | Intermediate for heterocycle synthesis. researchgate.net |

| N-(1-isothiocyanatoethyl)benzamide | Cyclization with Hydrazide | 1,3,4-Oxadiazole (B1194373) / 1,3,4-Thiadiazole (B1197879) | Core structures in medicinal and agrochemical compounds. researchgate.net |

Investigation in Agrochemical Research and Development

The presence of chlorine atoms in this compound makes it a compound of significant interest for agrochemical research. Halogenation is a widely employed strategy in the design of modern pesticides, including herbicides, fungicides, and insecticides. researchgate.netamericanchemistry.com The introduction of chlorine can enhance the biological activity, metabolic stability, and target specificity of a molecule. researchgate.net In the United States and Canada, chlorine chemistry is involved in the manufacture of approximately 89% of top-selling crop protection products. americanchemistry.com

Benzamide-based structures are a well-established class of agrochemicals. For example, Propyzamide (3,5-dichloro-N-(1,1-dimethyl-2-propynyl)benzamide) is a widely used herbicide. researchgate.net Research into novel benzamide (B126) derivatives for fungicidal and insecticidal properties is ongoing, with compounds showing high efficacy against various agricultural pests. nih.govmdpi.com The combination of a benzamide core with dichlorination in this compound suggests it could be a candidate for screening as a potential agrochemical. The specific arrangement of the dichloroethyl group could confer novel modes of action or a different activity spectrum compared to existing chlorinated benzamides.

Emerging Research Frontiers for Halogenated Benzamide Scaffolds

The halogenated benzamide scaffold is a versatile platform that extends beyond agrochemicals into various areas of pharmaceutical and materials science. Research into this chemical class is continually uncovering new potential applications.

One major frontier is in medicine. Halogenated benzamide derivatives have been investigated for a wide range of therapeutic uses. They form the basis for drugs treating arrhythmias, schizophrenia, and cancer. nih.govdrugbank.com The substitution patterns on the benzamide core are critical for determining the specific biological activity. For example, different halogenated benzamides have been developed as dopamine (B1211576) D2 receptor antagonists (Amisulpride), tyrosine kinase inhibitors for cancer treatment (Axitinib), and antiemetics (Bromopride). drugbank.com

Furthermore, derivatives of the cyclized product of N-(hydroxyethyl)amides, the oxazolines, are being explored for their own biological activities. Studies have shown that certain oxazoline-containing molecules exhibit anti-biofilm properties, which are crucial in combating antibiotic-resistant bacteria. The development of halogenated benzothiadiazine derivatives has also yielded compounds with significant anticancer activity against models of triple-negative breast cancer. nih.gov These emerging applications highlight the broad potential of the core halogenated benzamide structure and its derivatives in addressing ongoing challenges in medicine.

Q & A

Q. What are the recommended synthetic routes for N-(2,2-Dichloro-1-hydroxyethyl)benzamide, and how can purity be optimized?

The compound can be synthesized via reductive amination or acylation reactions. A validated method involves reacting 2,2-dichloro-1-hydroxyethylamine with benzoyl chloride derivatives under basic conditions (e.g., DIPEA in dichloromethane). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Monitoring by TLC and LC-MS ensures intermediate and final product integrity .

Q. How is the molecular structure of this compound characterized experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation (e.g., in ethanol), and data collected using Mo/Kα radiation. SHELXL (for refinement) and ORTEP-3 (for visualization) resolve bond lengths, angles, and stereochemistry. Hydrogen bonding and Cl···Cl interactions are critical for packing analysis .

Q. Which spectroscopic techniques are essential for validating its structure?

- NMR : and NMR confirm proton environments (e.g., hydroxyethyl CH at δ ~4.5 ppm, aromatic protons at δ 7.3–8.1 ppm) and carbonyl signals (C=O at δ ~168 ppm).

- FT-IR : Peaks at ~3300 cm (O-H stretch), 1650 cm (amide C=O), and 600–700 cm (C-Cl) are diagnostic.

- HRMS : Exact mass confirms molecular formula (e.g., [M+H] at m/z 262.0264) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Molecular docking (AutoDock, Schrödinger Suite) predicts binding affinities to target proteins (e.g., enzymes or receptors). Density Functional Theory (DFT) calculates electrostatic potential maps to identify reactive sites. QSAR models correlate substituent effects (e.g., Cl position, hydroxyethyl chain length) with activity, enabling rational design .

Q. What strategies resolve contradictions between in vitro and in vivo activity data?

- Metabolic Stability Assays : Use liver microsomes to assess degradation rates.

- Prodrug Modifications : Mask the hydroxyethyl group (e.g., acetylation) to improve bioavailability.

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models.

- Target Engagement Studies : SPR or ITC quantifies binding kinetics to confirm mechanism .

Q. How can crystallographic data inform formulation stability?

SCXRD reveals polymorphism and hydrate/solvate formation. For example, a hydrated form may exhibit lower thermal stability (DSC/TGA analysis). Co-crystallization with excipients (e.g., cyclodextrins) can enhance solubility while maintaining crystallinity .

Q. What experimental controls are critical in assessing its potential cytotoxicity?

- Negative Controls : Untreated cells and vehicle (DMSO) controls.

- Positive Controls : Doxorubicin or cisplatin for apoptosis benchmarks.

- Off-Target Assays : Screen against non-cancerous cell lines (e.g., HEK293) to evaluate selectivity.

- ROS Detection : Use DCFH-DA to measure oxidative stress contributions .

Methodological Challenges and Solutions

Q. How to address low yields in the acylation step during synthesis?

- Catalyst Optimization : Replace DIPEA with DMAP to accelerate benzoylation.

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) for improved solubility.

- Temperature Gradients : Stepwise heating (4°C → rt) reduces side reactions .

Q. What statistical approaches analyze dose-response discrepancies in bioassays?

Q. How to validate hydrogen bonding interactions observed in crystallography?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.